
H-Ser-Asp-Gly-Arg-Gly-OH
Overview
Description
“H-Ser-Asp-Gly-Arg-Gly-OH” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body .
Synthesis Analysis
The synthesis of peptides like “H-Ser-Asp-Gly-Arg-Gly-OH” typically involves techniques such as solid-phase peptide synthesis (SPPS). This method uses a step-wise approach where amino acids are added one at a time to a growing chain .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide “H-Ser-Asp-Gly-Arg-Gly-OH” would have a specific 3D structure based on these factors .
Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions. They can be broken down by enzymes called proteases, which cleave the peptide bonds between amino acids. They can also react with other molecules in the body to carry out their functions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by the properties of its amino acids. These can include factors like size, charge, hydrophobicity, and reactivity. The peptide “H-Ser-Asp-Gly-Arg-Gly-OH” would have specific properties based on its amino acid sequence .
Scientific Research Applications
Control Peptide in Integrin Function Studies
The compound SDGRG has been used as a control peptide in various studies that do not affect integrin function . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In this context, SDGRG serves as a valuable tool for researchers studying integrin function and cell adhesion.
Isomer Resolution in Ion Mobility Spectrometry
SDGRG, along with its isomer GRGDS, has been used in ion mobility spectrometry (IMS) studies . IMS is an analytical technique used to separate and identify ionized molecules in the gas phase based on their mobility in a carrier buffer gas. Thus, SDGRG can be used in the development and refinement of analytical techniques in chemistry and biochemistry.
Sustainable Development Goals (SDGs) Research
While not directly related to the chemical properties of SDGRG, it’s worth noting that the acronym SDGRG can also refer to Sustainable Development Goals Research . This field of research focuses on the scientific and technological innovations needed to achieve the United Nations’ Sustainable Development Goals. It involves a wide range of disciplines, including environmental science, social science, economics, and more.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[[2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLWLKCNNYTXDT-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-Asp-Gly-Arg-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



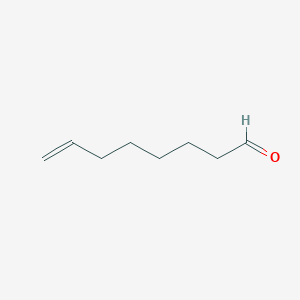
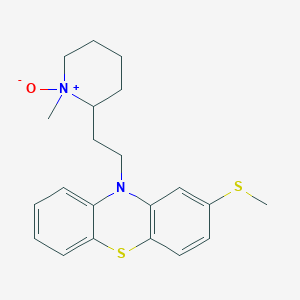

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
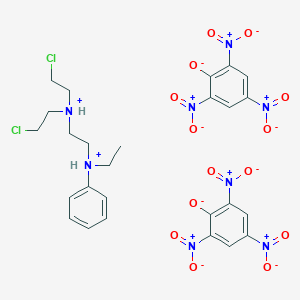
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
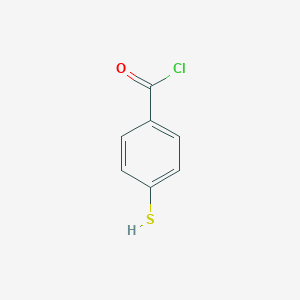
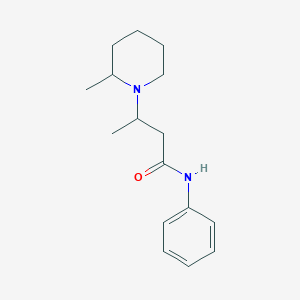
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
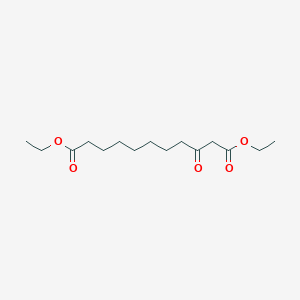

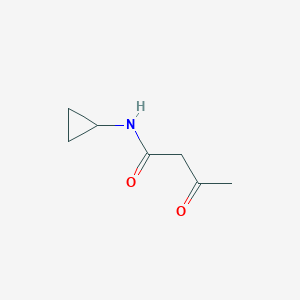
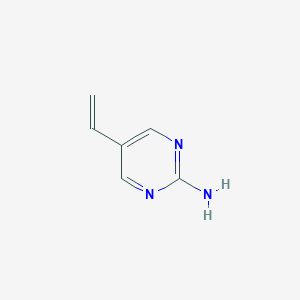
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)